molecular formula C18H10Br2 B8714159 2,11-Dibromobenzo[c]phenanthrene

2,11-Dibromobenzo[c]phenanthrene

Cat. No. B8714159
M. Wt: 386.1 g/mol
InChI Key: RFXVORLHFQPJLP-UHFFFAOYSA-N
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Patent
US09006503B2

Procedure details

46 g (118 mmol) of 2,11-dibromo-5,6,6a,7,8,12b-hexahydrobenzo[c]phenanthrene and 80.6 g (355 mmol) of DDQ are heated under reflux for 30 h in 300 ml of toluene. After the reaction mixture has been cooled to room temperature, the precipitated hydroquinone is filtered off and washed twice with 50 ml of toluene each time. The solvent is stripped off from the combined organic phases, and the residue is dried in vacuo. The crude product is sublimed at 190° C. and 0.01 mbar, and the sublimate is recrystallised from isopropanol. Yield: 19.6 g (110 mmol), 43%.
Name
2,11-dibromo-5,6,6a,7,8,12b-hexahydrobenzo[c]phenanthrene
Quantity
46 g
Type
reactant
Reaction Step One
Name
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:20]=[CH:19][C:5]2[CH2:6][CH2:7][CH:8]3[CH:17]([C:4]=2[CH:3]=1)[C:16]1[CH:15]=[C:14]([Br:18])[CH:13]=[CH:12][C:11]=1[CH2:10][CH2:9]3.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:20]=[CH:19][C:5]2[CH:6]=[CH:7][C:8]3[CH:9]=[CH:10][C:11]4[CH:12]=[CH:13][C:14]([Br:18])=[CH:15][C:16]=4[C:17]=3[C:4]=2[CH:3]=1

Inputs

Step One
Name
2,11-dibromo-5,6,6a,7,8,12b-hexahydrobenzo[c]phenanthrene
Quantity
46 g
Type
reactant
Smiles
BrC1=CC2=C(CCC3CCC=4C=CC(=CC4C23)Br)C=C1
Name
Quantity
80.6 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated hydroquinone is filtered off
WASH
Type
WASH
Details
washed twice with 50 ml of toluene each time
CUSTOM
Type
CUSTOM
Details
the residue is dried in vacuo
CUSTOM
Type
CUSTOM
Details
is sublimed at 190° C.
CUSTOM
Type
CUSTOM
Details
0.01 mbar, and the sublimate is recrystallised from isopropanol

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(C=CC=3C=CC=4C=CC(=CC4C23)Br)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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